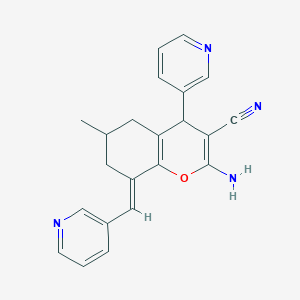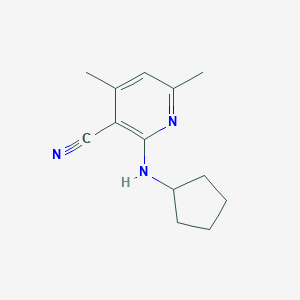![molecular formula C17H13FN4S B276466 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276466.png)
6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to have various biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through multiple pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial and fungal cell membranes, while its anticancer activity may be mediated by its ability to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic activity. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating various signaling pathways. Additionally, this compound has been shown to have neuroprotective effects and to modulate the immune system by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activity against various microorganisms and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. Additionally, this compound has been shown to have neuroprotective and immunomodulatory effects, which may have applications in the treatment of various neurological and immunological disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, this compound may have potential applications in the treatment of various neurological and immunological disorders, and further studies are needed to explore these possibilities. Finally, this compound may have potential as a lead compound for the development of new antimicrobial and anticancer agents, and further studies are needed to evaluate its efficacy and safety in vivo.
合成法
The synthesis of 6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-phenylethyl)-1,2,4-triazole-5-thiol with 3-fluorobenzaldehyde in the presence of a base and a catalytic amount of iodine. The reaction proceeds through a multistep process, including the formation of an imine intermediate, cyclization, and elimination of the thiol group. The final product is obtained in good yield and purity, and its structure is confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Another area of research is its anticancer activity. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits tumor growth in animal models. Additionally, this compound has been shown to have potential as a neuroprotective agent and as a modulator of the immune system.
特性
分子式 |
C17H13FN4S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
6-(3-fluorophenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c18-14-8-4-7-13(11-14)16-21-22-15(19-20-17(22)23-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
InChIキー |
NUFVJUIYVZTEAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
正規SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)

![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)
![methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276392.png)
![5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide](/img/structure/B276397.png)
![Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276400.png)
![ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)

![6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276417.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276418.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276419.png)